1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione
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Overview
Description
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to an indoline-2,3-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The compound “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” is a complex organic molecule. Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in the regulation of cell growth and division .
Mode of Action
The mode of action of “this compound” involves interactions with its targets that lead to changes in cellular processes. Similar compounds have been found to inhibit egfr-tk, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
Similar compounds that target egfr-tk are known to affect multiple signaling pathways involved in cell growth and division .
Result of Action
Similar compounds that inhibit egfr-tk have been found to disrupt cell proliferation, leading to potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives .
Scientific Research Applications
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound shares the benzyloxy group but has different substituents on the benzene ring.
4-Benzyloxy-1-butanol: Another compound with a benzyloxy group, used in different chemical contexts.
Uniqueness: 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione is unique due to its indoline-2,3-dione core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAICZJLNJJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.